(2,4-Di-tert-butylphenyl)amine hydrochloride
Overview
Description
(2,4-Di-tert-butylphenyl)amine hydrochloride is a chemical compound with the molecular formula C14H24ClN. It is also known by its IUPAC name, 2,4-ditert-butylaniline hydrochloride. This compound is primarily used in various chemical synthesis processes and has applications in scientific research and industry .
Mechanism of Action
Target of Action
Related compounds such as 2,4-di-tert-butylphenol (dtbp) have been shown to interact with fungal cells, disrupting their cell walls and membranes .
Mode of Action
It’s worth noting that dtbp can disrupt the cell walls and membranes of fungi, leading to cell death . This suggests that (2,4-Di-tert-butylphenyl)amine hydrochloride may have a similar mode of action.
Biochemical Pathways
Dtbp has been shown to disrupt the oxidative balance within fungal cells . This disruption could potentially affect various biochemical pathways within the cell.
Result of Action
Related compounds like dtbp have been shown to cause cell death in fungi by disrupting their cell walls, membranes, and oxidative balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Di-tert-butylphenyl)amine hydrochloride typically involves the reaction of 2,4-di-tert-butylaniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
- Dissolution of 2,4-di-tert-butylaniline in an appropriate solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the product through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are optimized to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,4-Di-tert-butylphenyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the phenyl ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
(2,4-Di-tert-butylphenyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Used in the production of homoallylic amine derivatives and preparation of lithium di-tert-butylbiphenylide.
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in the stabilization of polymers and other materials.
Uniqueness
(2,4-Di-tert-butylphenyl)amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules. This makes it valuable in various specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,4-ditert-butylaniline;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6;/h7-9H,15H2,1-6H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJHLPTWJCXLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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